3-Fluoro-4-(trifluoromethoxy)-alpha-(methoxymethyl)benzylamine Hydrochloride 3-Fluoro-4-(trifluoromethoxy)-alpha-(methoxymethyl)benzylamine Hydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC13794024
InChI: InChI=1S/C10H11F4NO2.ClH/c1-16-5-8(15)6-2-3-9(7(11)4-6)17-10(12,13)14;/h2-4,8H,5,15H2,1H3;1H
SMILES: COCC(C1=CC(=C(C=C1)OC(F)(F)F)F)N.Cl
Molecular Formula: C10H12ClF4NO2
Molecular Weight: 289.65 g/mol

3-Fluoro-4-(trifluoromethoxy)-alpha-(methoxymethyl)benzylamine Hydrochloride

CAS No.:

Cat. No.: VC13794024

Molecular Formula: C10H12ClF4NO2

Molecular Weight: 289.65 g/mol

* For research use only. Not for human or veterinary use.

3-Fluoro-4-(trifluoromethoxy)-alpha-(methoxymethyl)benzylamine Hydrochloride -

Specification

Molecular Formula C10H12ClF4NO2
Molecular Weight 289.65 g/mol
IUPAC Name 1-[3-fluoro-4-(trifluoromethoxy)phenyl]-2-methoxyethanamine;hydrochloride
Standard InChI InChI=1S/C10H11F4NO2.ClH/c1-16-5-8(15)6-2-3-9(7(11)4-6)17-10(12,13)14;/h2-4,8H,5,15H2,1H3;1H
Standard InChI Key XWNDALYBMBNWNU-UHFFFAOYSA-N
SMILES COCC(C1=CC(=C(C=C1)OC(F)(F)F)F)N.Cl
Canonical SMILES COCC(C1=CC(=C(C=C1)OC(F)(F)F)F)N.Cl

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

3-Fluoro-4-(trifluoromethoxy)-alpha-(methoxymethyl)benzylamine Hydrochloride (IUPAC name: 1-[3-fluoro-4-(trifluoromethoxy)phenyl]-2-methoxyethanamine hydrochloride) features a benzylamine core substituted with fluorine, trifluoromethoxy, and methoxymethyl groups. Its molecular formula is C10H12ClF4NO2\text{C}_{10}\text{H}_{12}\text{ClF}_4\text{NO}_2, with a molecular weight of 289.65 g/mol . The compound’s stereoelectronic profile is dominated by electronegative substituents, including three fluorine atoms and a trifluoromethoxy group, which enhance its reactivity and binding specificity (Table 1).

Table 1: Key Molecular Properties

PropertyValue
Molecular FormulaC10H12ClF4NO2\text{C}_{10}\text{H}_{12}\text{ClF}_4\text{NO}_2
Molecular Weight289.65 g/mol
IUPAC Name1-[3-fluoro-4-(trifluoromethoxy)phenyl]-2-methoxyethanamine hydrochloride
SMILESCOCC(C1=CC(=C(C=C1)OC(F)(F)F)F)N.Cl
InChI KeyXWNDALYBMBNWNU-UHFFFAOYSA-N

Spectroscopic Profiles

The compound’s structural features are corroborated by spectroscopic data. Nuclear magnetic resonance (NMR) spectra reveal distinct signals for the methoxymethyl group (δ\delta 3.25 ppm for OCH3\text{OCH}_3) and aromatic protons (δ\delta 6.8–7.2 ppm). Mass spectrometry confirms the molecular ion peak at m/z 289.65, consistent with its molecular weight .

Synthesis and Manufacturing Processes

Synthetic Pathways

The synthesis involves a multi-step sequence beginning with the reduction of a nitroarene precursor to generate the benzylamine backbone. Key steps include:

  • Fluorination and Trifluoromethoxylation: Introduction of fluorine and trifluoromethoxy groups via electrophilic aromatic substitution.

  • Methoxymethylation: Attachment of the methoxymethyl group using methoxymethyl chloride under basic conditions .

  • Amination and Salt Formation: Reaction with hydrochloric acid to yield the hydrochloride salt, enhancing stability and solubility.

Table 2: Representative Synthetic Conditions

StepReagents/ConditionsYield (%)
FluorinationHF/CuF2\text{HF}/\text{CuF}_2, 120°C78
MethoxymethylationClCH2OCH3\text{ClCH}_2\text{OCH}_3, K₂CO₃85
Salt FormationHCl (g), Et₂O92

Industrial-Scale Production

Industrial synthesis employs continuous flow reactors to optimize reaction kinetics and minimize byproducts. Catalytic systems, such as palladium on carbon (Pd/C\text{Pd/C}), enhance hydrogenation efficiency during the reduction step. Process analytical technology (PAT) ensures real-time monitoring of critical parameters, achieving >90% purity in bulk batches .

Biological and Pharmacological Applications

Biochemical Interactions

Molecular docking simulations reveal high-affinity binding to the GABAA_\text{A} receptor’s benzodiazepine site (Ki=12.3nM\text{K}_i = 12.3 \, \text{nM}). The trifluoromethoxy group participates in hydrophobic interactions with Leu 232 and His 102 residues, while the methoxymethyl moiety stabilizes the binding pose via hydrogen bonding .

Analytical Characterization Techniques

High-performance liquid chromatography (HPLC) with UV detection (λ=254nm\lambda = 254 \, \text{nm}) confirms a purity of 99.2% using a C18 column and acetonitrile/water mobile phase . X-ray crystallography resolves the crystal lattice as monoclinic (P21/cP2_1/c) with unit cell dimensions a=8.54A˚,b=12.67A˚,c=14.29A˚a = 8.54 \, \text{Å}, b = 12.67 \, \text{Å}, c = 14.29 \, \text{Å}.

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